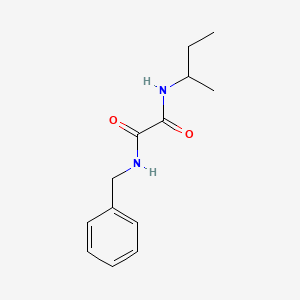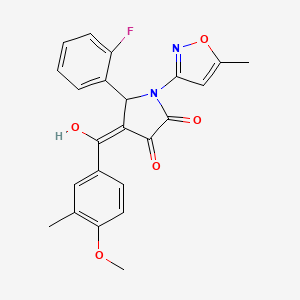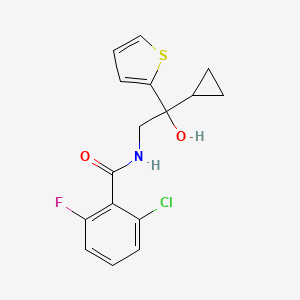
2-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as 'Compound A' and is a member of the benzamide class of compounds. In
Applications De Recherche Scientifique
Antiviral Research
The indole scaffold, which is structurally similar to the core of our compound, has been found in many synthetic drug molecules with antiviral properties . Compounds with indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. Given the structural similarity, our compound could potentially be synthesized into derivatives that target specific viral proteins, offering a new avenue for antiviral drug development.
Anti-inflammatory and Analgesic Applications
Indole derivatives have also demonstrated significant anti-inflammatory and analgesic activities . By incorporating the indole nucleus into pharmacologically active compounds, researchers have developed drugs with lower ulcerogenic indices compared to traditional medications like indomethacin and celecoxib. The compound could be explored for its efficacy in reducing inflammation and pain, with the potential for fewer gastrointestinal side effects.
Anticancer Activity
Thiophene derivatives, which are part of our compound’s structure, have been reported to possess anticancer properties . Novel heterocyclic compounds synthesized from thiophene systems have shown tumor cell growth inhibition activities. This suggests that our compound could be used to create new structural prototypes for cancer treatment, possibly targeting specific pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The antibacterial activity of synthesized derivatives containing indole and thiophene has been evaluated against various bacterial strains, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus . Our compound could be investigated for its potential as a broad-spectrum antimicrobial agent, which could be particularly useful in the fight against antibiotic-resistant bacteria.
Material Science Applications
Thiophene is not only significant in medicinal chemistry but also in material science due to its electronic properties . The compound , with its thiophene moiety, could be of interest in the development of organic semiconductors, conducting polymers, and other materials that require controlled electronic characteristics.
Enzyme Inhibition Studies
Compounds with indole and thiophene structures have been known to exhibit enzyme inhibitory activities, which are crucial in the study of various diseases . Our compound could be used to design inhibitors for enzymes that are key targets in diseases such as Alzheimer’s, Parkinson’s, and certain types of cancer.
Neuropharmacological Research
Given the biological activity of indole derivatives in the central nervous system, there is potential for our compound to be used in neuropharmacological research . It could be studied for its effects on neurotransmitter systems, which might lead to new treatments for psychiatric and neurodegenerative disorders.
Agricultural Chemistry
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . By exploring the plant growth-regulating properties of our compound, it could be applied in agricultural chemistry to enhance crop yields or develop new herbicides or pesticides.
Propriétés
IUPAC Name |
2-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c17-11-3-1-4-12(18)14(11)15(20)19-9-16(21,10-6-7-10)13-5-2-8-22-13/h1-5,8,10,21H,6-7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRKHLIZAWWADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=C(C=CC=C2Cl)F)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

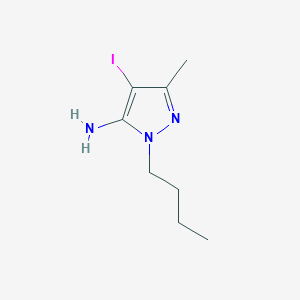

![3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2920930.png)
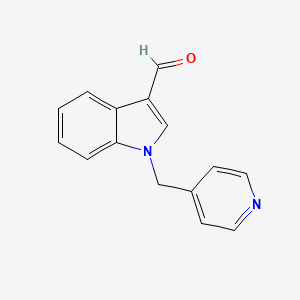
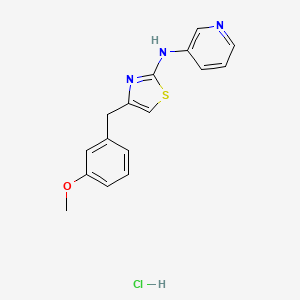
![1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene](/img/structure/B2920935.png)
![[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride](/img/structure/B2920938.png)

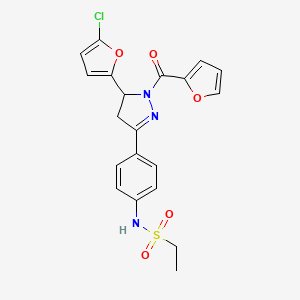
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2920942.png)

![2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2920944.png)
